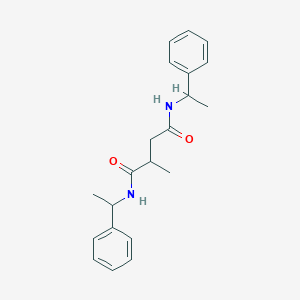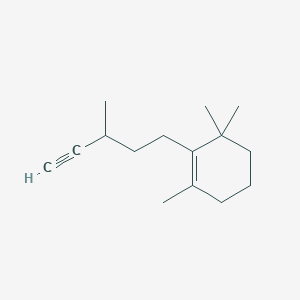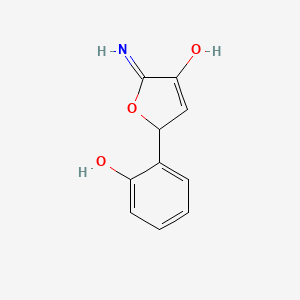![molecular formula C9H4N2OS B14348383 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one CAS No. 95448-32-1](/img/structure/B14348383.png)
4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is a heterocyclic compound that features a fused ring system incorporating both indene and thiadiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thiadiazole precursors in the presence of catalysts such as triethylamine. The reaction is usually carried out in solvents like ethanol under reflux conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is unique due to its fused ring structure, which combines the properties of both indene and thiadiazole. This structural feature imparts distinct electronic and steric characteristics, making it different from other thiadiazole derivatives.
Properties
CAS No. |
95448-32-1 |
|---|---|
Molecular Formula |
C9H4N2OS |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
indeno[2,1-d]thiadiazol-4-one |
InChI |
InChI=1S/C9H4N2OS/c12-8-5-3-1-2-4-6(5)9-7(8)10-11-13-9/h1-4H |
InChI Key |
RAMXMCRVXAMENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
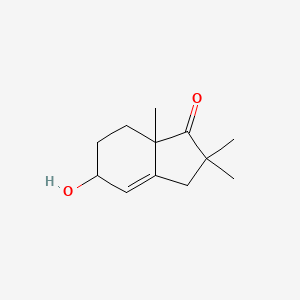
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
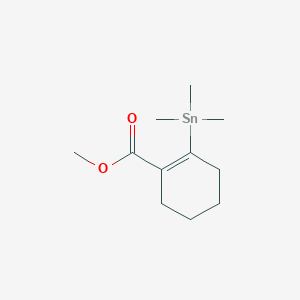
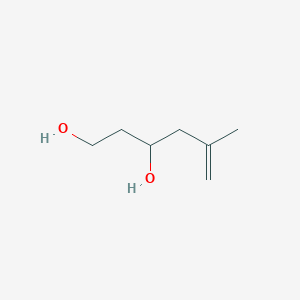

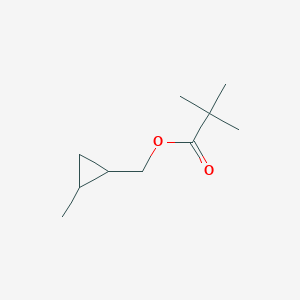
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
